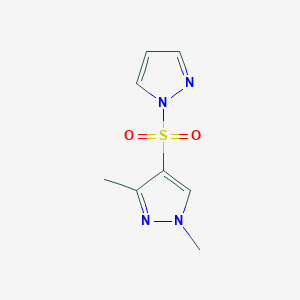![molecular formula C16H14ClF3N6O3 B4577528 4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4577528.png)
4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
The study of complex chemical compounds, including pyrazole carboxamides and their derivatives, has been a focal point in medicinal chemistry and materials science due to their broad range of biological activities and applications. These compounds are often explored for their potential in drug development, particularly as inhibitors or antagonists for various receptors.
Synthesis Analysis
The synthesis of pyrazole carboxamides involves multi-step chemical reactions, including condensation, cyclization, and functionalization processes. For example, a study by Ji et al. (2018) describes the synthesis of a related compound through the condensation of specific isocyanates with amines, followed by cyclization with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. Kumara et al. (2018) employed these techniques to characterize a novel pyrazole derivative, highlighting the importance of structural confirmation in chemical research (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antimicrobial and Antifungal Properties : Some novel derivatives, including those related to the specified compound, have been synthesized and shown to possess good to moderate antimicrobial and antifungal activities against a variety of microorganisms. This suggests their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
- Anti-Inflammatory and Analgesic Effects : Research into compounds derived from visnaginone and khellinone, with structures related to the compound , showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac. This opens avenues for their use as pain management and anti-inflammatory therapeutics (Abu‐Hashem et al., 2020).
- Enzyme Inhibition for Cancer Therapy : The synthesis and characterization of compounds, including those with morpholine components, have demonstrated distinct inhibitory capacity against cancer cell proliferation, suggesting their application in cancer therapeutics (Ji et al., 2018).
- GPR39 Agonists : Discoveries in kinase inhibitors, structurally similar to the queried compound, have identified them as novel GPR39 agonists. This receptor is implicated in various physiological processes, suggesting these compounds' potential in treating metabolic disorders and other diseases (Sato et al., 2016).
Molecular Interaction and Mechanism of Action
- CB1 Receptor Antagonism : Compounds structurally related have been studied for their interaction with the CB1 cannabinoid receptor, showing potential as antagonists. This provides insights into the development of drugs targeting cannabinoid receptors for various therapeutic applications, including obesity management (Srivastava et al., 2007).
Synthetic Routes and Chemical Properties
- Detailed synthetic routes to compounds bearing the core structure have been explored, offering versatile methods for introducing various substituents, which could be crucial for tailoring the biological activities of these molecules. Such synthetic flexibility facilitates the exploration of their full therapeutic potential (Almazroa et al., 2004).
Propiedades
IUPAC Name |
4-chloro-2-methyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N6O3/c1-25-13(10(17)14(22-25)16(18,19)20)15(27)21-8-2-3-9(12-11(8)23-29-24-12)26-4-6-28-7-5-26/h2-3H,4-7H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZFLXXTAKIPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B4577453.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4577461.png)
![2-oxo-2-(2-pyridinylamino)ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4577467.png)
![2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4577475.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4577480.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)
![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)

![3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4577542.png)
![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)